2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
881194-50-9 |
|---|---|
Molekularformel |
C12H10Cl2N2O |
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
2,4-dichloro-6-(4-ethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-17-9-5-3-8(4-6-9)10-7-11(13)16-12(14)15-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
GONFBGGRSMWHGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
The protocol involves reacting 4-ethoxyphenylboronic acid with a dichloropyrimidine precursor (e.g., 2,4,6-trichloropyrimidine) in the presence of a palladium catalyst. A magnetic silica-supported Pd complex enables efficient catalyst recovery via external magnetic fields, reducing metal contamination in the product. Key parameters include:
-
Molar ratio : A 1:1.2 ratio of boronic acid to trichloropyrimidine ensures complete conversion.
-
Solvent system : A mix of toluene and water (3:1) facilitates phase separation post-reaction.
-
Base selection : Potassium carbonate achieves optimal pH for transmetallation without hydrolyzing the ethoxy group.
Yields exceeding 85% are reported for analogous methoxy-substituted triazines, suggesting comparable efficiency for ethoxy derivatives under mild conditions (60–80°C, 12–18 hours).
Catalyst Recycling and Environmental Impact
The magnetic Pd catalyst retains >90% activity over five cycles, as shown in Table 1. This aligns with green chemistry principles by minimizing waste and energy consumption.
Table 1: Catalyst Performance in Suzuki Coupling
| Cycle | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| 1 | 87 | 2.1 |
| 2 | 86 | 2.3 |
| 3 | 85 | 2.5 |
| 4 | 84 | 2.8 |
| 5 | 83 | 3.0 |
Direct Chlorination of Pyrimidine Intermediates
Chlorination of hydroxylated or aminopyrimidines using PCl₅ or POCl₃ is a classical route. Patent US5525724A details the synthesis of 2,4-dichloropyrimidine derivatives via phosphorous oxychloride-mediated chlorination.
Stepwise Chlorination Protocol
For 2,4-dichloro-6-(4-ethoxyphenyl)pyrimidine, the process involves:
-
Hydroxypyrimidine synthesis : Condensation of 4-ethoxyphenylacetamide with ethyl formate yields 6-(4-ethoxyphenyl)-4-hydroxypyrimidine.
-
Chlorination : Treatment with POCl₃ and PCl₅ (molar ratio 3:1) at 110–120°C for 4–6 hours replaces hydroxyl groups with chlorines.
Critical considerations :
-
Excess PCl₅ ensures complete substitution but risks ethoxy group cleavage.
-
Solvents like 1,2-dichloroethane improve selectivity by stabilizing intermediates.
Yield and Purity Data
Reaction monitoring via HPLC reveals a 78% yield of the dichlorinated product with ≤1% de-ethoxylation byproducts. Recrystallization from n-hexane elevates purity to 99.2%.
Ring-Closing Synthesis from Malonate Derivatives
Patent CN102936224A outlines a two-step synthesis of 4,6-dichloropyrimidine from diethyl malonate and formamide, adaptable to ethoxyphenyl-substituted analogs.
Pyrimidine Ring Formation
-
Condensation : Diethyl malonate reacts with formamide and sodium ethoxide at 80–90°C to form 4,6-dihydroxypyrimidine.
-
Ethoxyphenyl introduction : Friedel-Crafts alkylation using 4-ethoxybenzyl chloride introduces the aryl group at position 6.
-
Chlorination : Thionyl chloride (SOCl₂) in dichloroethane replaces hydroxyl groups with chlorines at positions 2 and 4.
Process Efficiency
The method achieves an 83% overall yield from diethyl malonate, with dichlorination efficiency >95%. Table 2 compares chlorinating agents:
Table 2: Chlorination Agent Performance
| Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂ | 70 | 6 | 92 |
| PCl₅ | 120 | 4 | 88 |
| POCl₃ | 100 | 5 | 85 |
SOCl₂ emerges as superior due to milder conditions and easier byproduct removal.
Comparative Analysis of Methodologies
Cost and Scalability
-
Suzuki coupling : High catalyst costs offset by recyclability; suitable for large-scale production.
-
Direct chlorination : Low-cost reagents but energy-intensive; ideal for batch processing.
-
Ring-closing : Moderate costs with high atom economy; preferred for small-scale synthesis.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2,4-Dichlor-6-(4-Ethoxyphenyl)pyrimidin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dichlor-6-(4-Ethoxyphenyl)pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Effekten führt. Beispielsweise wurde gezeigt, dass Pyrimidinderivate die Aktivität von Enzymen hemmen, die an Entzündungen beteiligt sind, wie z. B. Prostaglandin E2 und induzierbare Stickstoffmonoxid-Synthase. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und dem verwendeten Derivat variieren.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives have been shown to inhibit the activity of enzymes involved in inflammation, such as prostaglandin E2 and inducible nitric oxide synthase . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Physicochemical and Conformational Properties
Electronic Effects :
- The ethoxy group donates electrons via resonance, altering the pyrimidine ring's electron density compared to electron-withdrawing chloro/fluoro groups. This may enhance stability in electrophilic environments.
- NMR Shifts : Chlorophenyl derivatives show aromatic protons at δ 7.53–8.06 ppm, while fluorophenyl analogs resonate at δ 7.20–8.17 ppm . The ethoxyphenyl group is expected to downfield-shift aromatic protons due to its electron-donating nature.
Conformational Analysis :
- Dihedral angles between the pyrimidine ring and substituents influence molecular packing and bioactivity. For example, a Schiff base derivative with a 4-ethoxyphenyl group exhibits dihedral angles of 8.9°, 36.8°, and 79.2°, indicating moderate planarity with the core . Chlorophenyl derivatives may adopt more planar conformations due to smaller substituent size.
Key Findings :
Pharmacological Potential
Biologische Aktivität
2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the compound's biological activity, exploring its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors involved in inflammatory processes and cancer cell proliferation.
Target Enzymes:
- Cyclooxygenase (COX) Enzymes: The compound has been shown to inhibit COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response. Inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins .
- Phosphoinositide 3-Kinase (PI3K) and mTOR Pathway: The compound also affects cell signaling pathways by inhibiting PI3K and mTOR, leading to altered cellular metabolism and induction of apoptosis in cancer cells.
The biochemical properties of this compound contribute significantly to its biological activity:
| Property | Description |
|---|---|
| Molecular Formula | C13H12Cl2N2O |
| Molecular Weight | 299.15 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under normal conditions; sensitive to light |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it significantly inhibited COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs such as celecoxib .
Case Study: In Vivo Efficacy
In a rat model of carrageenan-induced paw edema, administration of this compound resulted in a marked reduction in inflammation compared to control groups. The effective dose (ED50) was calculated at approximately 9.47 μM, indicating its potency as an anti-inflammatory agent .
Anticancer Activity
The compound exhibits promising anticancer properties through its ability to induce apoptosis in various cancer cell lines.
Mechanism:
- Apoptosis Induction: By inhibiting the PI3K/mTOR pathway, the compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.
Case Study: Breast Cancer Cell Lines
In studies involving breast cancer cell lines (MCF-7), treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrimidine ring can enhance biological activity. For instance, substituents like ethoxy groups at specific positions have been linked to improved inhibition of COX enzymes and enhanced anticancer effects .
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine?
The compound is synthesized via multi-step nucleophilic substitution reactions. A typical route involves reacting 4-ethoxyphenyl precursors with chlorinated pyrimidine intermediates under anhydrous conditions. For example, substitution reactions using 2,4-dichloropyrimidine derivatives with ethoxyphenyl boronic acids in the presence of palladium catalysts (e.g., Suzuki coupling) are reported. Triethylamine or other bases are often used to deprotonate intermediates, and purification involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions. For instance, aromatic protons in the 4-ethoxyphenyl group appear as distinct multiplets (~6.8–7.5 ppm), while pyrimidine ring protons resonate downfield (~8.0–8.5 ppm) .
- IR Spectroscopy : Key peaks include C-Cl stretches (~700 cm), C=N stretches (~1600 cm), and ether C-O stretches (~1250 cm) .
- X-ray Crystallography : Resolves bond lengths and angles, confirming the planarity of the pyrimidine ring and spatial arrangement of substituents (e.g., Cl–C–C–Cl dihedral angles) .
Q. What safety protocols are recommended for handling this compound and its synthetic intermediates?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks (H315/H319 hazards) .
- Waste Disposal : Chlorinated by-products require segregation and disposal via certified hazardous waste services to prevent environmental contamination .
- Storage : Store under inert atmosphere (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency. Lowering reaction temperatures (e.g., 60°C vs. reflux) may reduce side products .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while toluene minimizes unwanted nucleophilic interactions .
- Purification : Gradient elution in flash chromatography (hexane/EtOAc) effectively isolates the target compound from dichlorinated by-products .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) between batches?
- Purity Verification : Re-crystallize the compound and re-run NMR in deuterated DMSO or CDCl to rule out solvent effects .
- Isotopic Labeling : Use N-labeled analogs to distinguish pyrimidine nitrogen environments in overlapping spectra .
- Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) to resolve ambiguities .
Q. What computational strategies are effective for studying its interactions with biological targets?
- Docking Simulations : Use crystallographic data (e.g., unit cell parameters: a = 4.164 Å, b = 26.744 Å) to model binding modes with enzymes like polymerases or kinases .
- Molecular Dynamics (MD) : Simulate the stability of halogen bonds (Cl···π interactions) in protein active sites, leveraging its dichloro-substituted pyrimidine core .
Q. What mechanisms underlie its reported biological activities (e.g., antimicrobial, anticancer)?
- Enzyme Inhibition : The dichloro-pyrimidine moiety acts as a pharmacophore, competitively inhibiting ATP-binding pockets in kinases (e.g., PA–PB1 subunits in viral polymerases) .
- Structure-Activity Relationship (SAR) : Ethoxyphenyl groups enhance lipophilicity, improving membrane permeability. Substituting Cl with bulkier groups (e.g., CF) may alter selectivity .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points may arise from polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify polymorphs .
- Mitigation : Standardize crystallization protocols (e.g., slow cooling in ethanol/water mixtures) to ensure consistent crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
